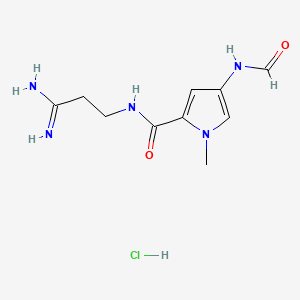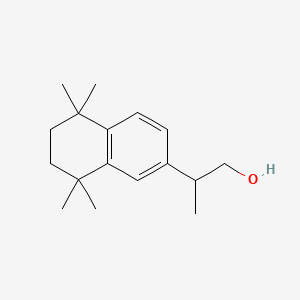
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine is a synthetic organic compound that belongs to the class of tyrosine derivatives This compound is characterized by the presence of a cyclohexanecarbonyl group attached to the nitrogen atom of the tyrosine backbone, along with methoxy and dimethyl substitutions on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine typically involves multiple steps:
Protection of the Amino Group: The amino group of tyrosine is first protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Cyclohexanecarbonyl Group: The protected tyrosine is then reacted with cyclohexanecarbonyl chloride in the presence of a base like triethylamine to introduce the cyclohexanecarbonyl group.
Methoxylation and Methylation: The aromatic ring is subsequently methoxylated and methylated using reagents such as methyl iodide and sodium hydride.
Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the aromatic ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of nitro, halo, and other substituted derivatives.
科学研究应用
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical products.
作用机制
The mechanism of action of N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
N-(Cyclohexanecarbonyl)-tyrosine: Lacks the methoxy and dimethyl substitutions.
2-Methoxy-O,5-dimethyltyrosine: Lacks the cyclohexanecarbonyl group.
N-(Cyclohexanecarbonyl)-2-methoxytyrosine: Lacks the dimethyl substitution.
Uniqueness
N-(Cyclohexanecarbonyl)-2-methoxy-O,5-dimethyltyrosine is unique due to the combination of its cyclohexanecarbonyl, methoxy, and dimethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
| 7149-84-0 | |
分子式 |
C19H27NO5 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
2-(cyclohexanecarbonylamino)-3-(2,4-dimethoxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C19H27NO5/c1-12-9-14(17(25-3)11-16(12)24-2)10-15(19(22)23)20-18(21)13-7-5-4-6-8-13/h9,11,13,15H,4-8,10H2,1-3H3,(H,20,21)(H,22,23) |
InChI 键 |
KAKVMTZPZFILRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1OC)OC)CC(C(=O)O)NC(=O)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





